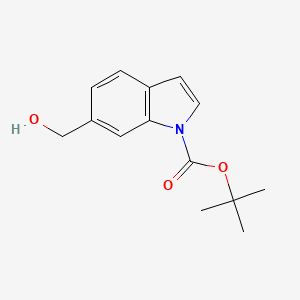
tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate
概要
説明
tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate typically begins with commercially available indole derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. These methods can also reduce the environmental impact by minimizing waste and energy consumption.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The indole ring can undergo reduction reactions to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Formation of 6-carboxyindole derivatives.
Reduction: Formation of 6-(hydroxymethyl)-1,2-dihydroindole-1-carboxylate.
Substitution: Formation of 3-substituted indole derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex indole derivatives.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a lead compound in drug discovery programs targeting various diseases.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
類似化合物との比較
- tert-Butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-(hydroxymethyl)-1,2-dihydroindole-1-carboxylate
Comparison:
- tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity.
- The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s stability and interaction with biological targets.
生物活性
Tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H15NO3
- Molecular Weight : 233.27 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various molecular targets, including enzymes and receptors. The compound has been studied for its potential antimicrobial and anticancer properties.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has been shown to inhibit the growth of certain bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Anticancer Properties
Research has highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : It has been observed to inhibit the proliferation of cancer cell lines in vitro.
- Apoptosis Induction : The compound may induce apoptosis in cancer cells, leading to cell death.
A study reported that at concentrations ranging from 10 to 50 µM, the compound significantly reduced cell viability in cancer cell lines (IC50 values were determined around 25 µM) .
Case Studies
Several case studies have evaluated the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the effect on human breast cancer cells.
- Method : Cells were treated with varying concentrations of the compound.
- Results : A dose-dependent reduction in cell viability was observed, with significant apoptosis noted at higher concentrations.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion and broth microdilution methods were employed.
- Results : The compound exhibited notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
Data Table
特性
IUPAC Name |
tert-butyl 6-(hydroxymethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-8,16H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFFNTQPJJEVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














